molecular formula C7H6F2S B137486 1,2-Difluoro-4-(methylsulfanyl)benzene CAS No. 130922-41-7

1,2-Difluoro-4-(methylsulfanyl)benzene

Cat. No. B137486
M. Wt: 160.19 g/mol
InChI Key: JTWWSQKULIETTL-UHFFFAOYSA-N
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Description

The compound "1,2-Difluoro-4-(methylsulfanyl)benzene" is a fluorinated aromatic molecule that includes a methylsulfanyl group attached to the benzene ring. This structure suggests potential reactivity due to the presence of both electron-withdrawing fluorine atoms and the electron-donating methylsulfanyl group. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related fluorinated aromatic compounds and their reactivity, which can provide insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 1,2-Difluoro-4-(methylsulfanyl)benzene by using an appropriate methylsulfanyl nucleophile and a difluorobenzene derivative as starting materials.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be quite distinct due to the influence of fluorine atoms. For example, the molecular structures of several fluorinated phosphine derivatives were confirmed by X-ray crystallography, which revealed large bond angles around the phosphorus atoms . This suggests that the introduction of fluorine atoms can significantly affect the geometry of the benzene ring, potentially leading to unusual bond angles and distances in 1,2-Difluoro-4-(methylsulfanyl)benzene as well.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in a variety of chemical reactions. The trimerization of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide to form a dihydropyrimidine derivative indicates that fluorinated compounds with sulfanyl groups can undergo cyclization reactions under certain conditions . This reactivity could be relevant to the chemical behavior of 1,2-Difluoro-4-(methylsulfanyl)benzene, suggesting potential pathways for its transformation into heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their reactivity and stability. The presence of fluorine atoms typically increases the stability of the aromatic ring towards certain reactions due to the strong carbon-fluorine bond. However, the reactivity of the methylsulfanyl group in 1,2-Difluoro-4-(methylsulfanyl)benzene could offer unique reactivity profiles, such as the activation of thioglycosides to glycosyl triflates . Additionally, the formation of hydroxynitrilium ions from 1-benzylamino-1-methylthio-2-nitroethene derivatives at low temperatures indicates that the methylsulfanyl group can participate in reactions under acidic conditions .

Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

Benzene derivatives, such as Benzene-1,3,5-tricarboxamide, have shown significant importance across a wide range of scientific disciplines due to their simple structure and ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. These properties are utilized in nanotechnology, polymer processing, and even biomedical applications, suggesting that similar derivatives like 1,2-Difluoro-4-(methylsulfanyl)benzene could find uses in these areas as well (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Agents

Compounds such as p-Cymene, a monoterpene found in over 100 plant species, demonstrate a range of biological activities including antimicrobial effects. This indicates the potential for structurally related compounds, including benzene derivatives, to be evaluated for their antimicrobial properties, suggesting a possible research path for 1,2-Difluoro-4-(methylsulfanyl)benzene in developing new antimicrobial agents (Marchese et al., 2017).

Environmental Degradation of Fluorochemicals

Research into the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to 1,2-Difluoro-4-(methylsulfanyl)benzene, reveals a complex process involving both abiotic and microbial degradation pathways. These studies are critical for understanding the environmental fate and effects of such compounds, indicating that similar research could be beneficial for assessing the environmental impact of 1,2-Difluoro-4-(methylsulfanyl)benzene (Liu & Avendaño, 2013).

Synthetic Organic Chemistry

The synthesis and evaluation of heterocyclic compounds bearing triazine scaffolds have been explored for their broad spectrum of biological activities. This research highlights the importance of benzene derivatives in medicinal chemistry, suggesting potential applications for 1,2-Difluoro-4-(methylsulfanyl)benzene in the development of new pharmaceuticals (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

1,2-difluoro-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWWSQKULIETTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620161
Record name 1,2-Difluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-(methylsulfanyl)benzene

CAS RN

130922-41-7
Record name 1,2-Difluoro-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Iodomethane (15 mL, 0.22 mol) was added to a stirred mixture of 3,4-difluorobenzenethiol (30 g, 0.21 mol) and potassium carbonate (32.6 g, 0.24 mol) in DMF (250 mL), and left overnight. The reaction mixture was diluted with water (100 mL) and extracted with ethyl ether (100 mL×3), the organic phases were dried over Na2SO4 and evaporated under reduced pressure to give (3,4-difluorophenyl)(methyl)sulfane as a yellow liquid. Yield: 30 g, 89.3%. 3-Chloroperoxybenzoic acid (85% in purity, 62.5 g, 0.305 mol) was added in portions to a solution of (3,4-difluorophenyl)(methyl)sulfane (25 g, 0.155 mol) in dichloromethane (650 mL), and the mixture was stirred at room temperature for 2 h. The mixture was washed with saturated aqueous sodium sulfite solution (200 mL). The organic phases were sequentially washed with aqueous sodium bicarbonate solution (100 mL×2) and water (100 mL), dried over Na2SO4 and evaporated under reduced pressure to give the title compound as a white solid. Yield: 18 g, 60%.
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